molecular formula C20H25Cl2FN4OS B1249879 Phortress

Phortress

Cat. No.: B1249879
M. Wt: 459.4 g/mol
InChI Key: QZSMNTOCJVVFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phortress is a novel, potent, and selective experimental antitumor agent. It belongs to the class of 2-arylbenzothiazoles and is known for its unique mechanism of action, which involves the induction of cytochrome P450 1A1-catalyzed biotransformation. This process generates electrophilic species that covalently bind to DNA, causing lethal damage to sensitive tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phortress is synthesized through a series of chemical reactions involving the condensation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) with Boc-protected L-lysine in the presence of carbodiimide in methylene chloride. This reaction forms a peptide bond, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, scaling up the quantities of reagents, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Phortress undergoes several types of chemical reactions, primarily driven by its interaction with cytochrome P450 1A1. The key reactions include:

Common reagents and conditions used in these reactions include cytochrome P450 1A1, molecular oxygen, and the cellular environment of sensitive tumor cells. The major products formed from these reactions are DNA adducts and damaged DNA strands .

Scientific Research Applications

Phortress has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Phortress exerts its effects through a multi-step mechanism:

    Selective Uptake: this compound is selectively taken up by sensitive tumor cells.

    Aryl Hydrocarbon Receptor Binding: It binds to the aryl hydrocarbon receptor, leading to its translocation into the nucleus.

    Cytochrome P450 1A1 Induction: The binding induces the transcription of cytochrome P450 1A1.

    Biotransformation: Cytochrome P450 1A1 catalyzes the biotransformation of this compound into electrophilic species.

    DNA Adduct Formation: The electrophilic species covalently bind to DNA, causing strand breaks and cell death

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSMNTOCJVVFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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